ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide
Overview
Description
The compound is a derivative of 6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-amine . This parent compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. In this case, the rings contain carbon, nitrogen, oxygen, and sulfur atoms .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used. For example, the presence of an imino group (-NH-) could make it reactive with acids, bases, and other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For the parent compound, 6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-amine, it is a solid at room temperature and has a molecular weight of 208.24 .Scientific Research Applications
Synthesis and Derivatives
Ethyl 2-(benzo[d]thazol-2-yl)acetate is a key precursor in the synthesis of various heterocyclic compounds. For example, it reacts with different arylidinemalononitrile derivatives to produce compounds like ethyl iminothiazolopyridine-4-carboxylate and ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate. These reactions typically occur in ethanol/TEA solutions at room temperature, showing the versatility of ethyl 2-(benzo[d]thazol-2-yl)acetate in synthesizing a range of chemically diverse molecules (Mohamed, 2014); (Mohamed, 2021).
Structural Analysis and Properties
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, a structurally related compound, has been the subject of various heterocyclization reactions, resulting in the formation of different compounds like thiophene, pyrazole, and coumarin derivatives incorporating a benzo[d]imidazole moiety. These compounds have been analyzed using techniques like 1H NMR, 13C NMR, and MS, demonstrating the compound's utility in producing diverse molecular structures with potential biological activities (Mohareb & Gamaan, 2018).
Potential Applications in Drug Synthesis
Compounds derived from ethyl 2-(benzo[d]thazol-2-yl)acetate, like ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, have been used to synthesize various derivatives with potential biological activities. For instance, the synthesis of hydrazide derivatives from 2-chloro benzo[d]thiazole and their subsequent evaluation for antimicrobial properties highlight the potential application of these derivatives in drug discovery (Al-Talib et al., 2016).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For the parent compound, it has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl)acetate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S.BrH/c1-2-17-12(16)7-15-8-5-9-10(19-4-3-18-9)6-11(8)20-13(15)14;/h5-6,14H,2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPQYUVCOPRUPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC3=C(C=C2SC1=N)OCCO3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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